2,2'-Disulfanediylbis(6-methylpyridine-3-carbonitrile)
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Overview
Description
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) is a chemical compound characterized by the presence of two pyridine rings connected by a disulfide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) typically involves the transformation of precursor compounds under specific reaction conditions. One common method involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with Lawesson’s reagent, which leads to the formation of the desired disulfide compound . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The pyridine rings can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT or TCEP for reduction. Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfide bridge can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s disulfide bridge can be utilized in studies related to protein folding and disulfide bond formation in biological systems.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) involves its ability to undergo redox reactions due to the presence of the disulfide bridge. This allows the compound to participate in electron transfer processes, which can modulate the redox state of other molecules. The pyridine rings can also interact with various molecular targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,2’-Disulfanediylbis(5,6,7,8-tetrahydroquinoline-3-carbonitrile): Similar structure with a different heterocyclic ring.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Contains a disulfide bridge but different substituents on the aromatic rings.
Uniqueness
2,2’-Disulfanediylbis(6-methylpyridine-3-carbonitrile) is unique due to its specific combination of pyridine rings and the disulfide bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
54364-28-2 |
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Molecular Formula |
C14H10N4S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-[(3-cyano-6-methylpyridin-2-yl)disulfanyl]-6-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H10N4S2/c1-9-3-5-11(7-15)13(17-9)19-20-14-12(8-16)6-4-10(2)18-14/h3-6H,1-2H3 |
InChI Key |
KSKAFHFCIPBTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)SSC2=C(C=CC(=N2)C)C#N |
Origin of Product |
United States |
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